molecular formula C9H18ClNO3 B1487801 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride CAS No. 164364-89-0

1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B1487801
CAS No.: 164364-89-0
M. Wt: 223.7 g/mol
InChI Key: OVKGKGFETXUASF-UHFFFAOYSA-N
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Description

CPH hydrochloride is an effective, cell permeable, and non-toxic spin trap for the detection of superoxide radical and peroxynitrite, both in vitro and in vivo . It is resistant to reduction by vitamin C and thiols .


Chemical Reactions Analysis

While specific chemical reactions involving CPH hydrochloride are not detailed in the search results, it’s known that CPH hydrochloride is used as a spin trap in the detection of superoxide radical and peroxynitrite .

Scientific Research Applications

Antioxidant Activity Analysis

CPH has been utilized in methods for determining the antioxidant activity of various substances. A study by (Nagaraja et al., 2014) used CPH oxidation by chromium(VI) to measure the antioxidant capacity of food and medicinal plants. This method offers a simple and versatile assay for analyzing dietary polyphenols and medicinal plant extracts.

Analytical Method Development

CPH is also a focus in the development of analytical methods. (Pawar et al., 2023) investigated an analytical method for determining CPH in pharmaceuticals using UV-visible spectrophotometry. This method offers a simple, safe, and cost-effective tool for routine analysis of CPH.

Electrochemical Measurement

In electrochemical research, a study by (Tavakkoli et al., 2017) developed a modified electrode for measuring CPH. This involved carbon paste electrodes modified with graphene and metal oxides, enhancing the oxidation current and reducing the oxidation potential of CPH, thus making the electrochemical measurement more efficient.

Conductive Polymer Hydrogels

CPH, in the context of conducting polymer hydrogels, has been explored for applications in bioelectronics and energy storage devices. (Zhao et al., 2013) discuss the synthesis and applications of three-dimensional nanostructured CPHs, highlighting their advantages in various applications due to their unique conductive and hydrogel properties.

Fluorescent Probe Development

CPH has also been studied in the development of fluorescent probes. A study by (Zhang et al., 2019) developed nitrogen-doped carbon dots that interact with CPH, leading to quenching of fluorescence. This "switch-off" fluorescent probe has significant potential in rapid screening of CPH in biological fluids.

Complexation Studies

CPH's interaction with other compounds has been a subject of study, as seen in (Rafati et al., 2009). They explored the inclusion complex formation between CPH and β-cyclodextrin using conductometric techniques, contributing to the understanding of CPH's behavior in various formulations.

Pharmaceutical Formulation

In pharmaceutical sciences, (Nappinnai et al., 2006) investigated the use of ethyl cellulose as a retardant in the formulation of CPH, aiming to design a dosage form with improved patient compliance.

3D Printing in Pharmaceutical Applications

The role of CPH in 3D printing technology was studied by (Mohamed et al., 2020). They focused on the development and evaluation of 3D-printed tablets containing CPH, demonstrating the potential of selective laser sintering in creating customized dosage forms.

Properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-8(2)5-6(7(11)12)9(3,4)10(8)13;/h6,13H,5H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKGKGFETXUASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)C(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
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1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
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1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
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1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
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1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
Reactant of Route 6
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1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride

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